1-Chloro-1-phenylarsinan-1-ium chloride

Description

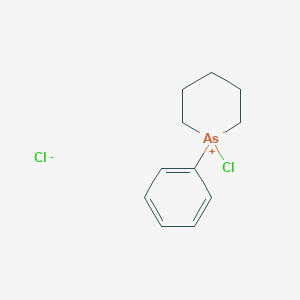

1-Chloro-1-phenylarsinan-1-ium chloride is an organoarsenic compound characterized by a central arsenic atom bonded to a phenyl group, a chlorine atom, and a positively charged arsine moiety, with chloride as the counterion. Its structure places it within the broader family of quaternary arsonium salts, which are notable for their applications in catalysis, organic synthesis, and materials science. The presence of arsenic imparts distinct reactivity and toxicity compared to analogous nitrogen- or phosphorus-based compounds.

Properties

CAS No. |

62150-85-0 |

|---|---|

Molecular Formula |

C11H15AsCl2 |

Molecular Weight |

293.06 g/mol |

IUPAC Name |

1-chloro-1-phenylarsinan-1-ium;chloride |

InChI |

InChI=1S/C11H15AsCl.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10H2;1H/q+1;/p-1 |

InChI Key |

VINILXRNUORYEI-UHFFFAOYSA-M |

Canonical SMILES |

C1CC[As+](CC1)(C2=CC=CC=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-phenylarsinan-1-ium chloride typically involves the reaction of phenylarsine oxide with hydrochloric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds.

Chemical Reactions Analysis

1-Chloro-1-phenylarsinan-1-ium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different arsenic-containing species.

Reduction: Reduction reactions can convert it into other organoarsenic compounds.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-phenylarsinan-1-ium chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Research into its biological activity and potential use in medicinal chemistry is ongoing.

Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-phenylarsinan-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-1-fluoroethene (1,1-CFE)

- Structure : A chlorofluoroethene derivative, contrasting with the arsenic-centered structure of the target compound.

- Reactivity : 1,1-CFE undergoes anaerobic reductive dechlorination to ethene, with a half-saturated constant ($KS$) of 87 µM and a maximum utilization rate ($k{\text{max}}X$) of 350 µM/d .

- Application : Used as a reactive tracer for vinyl chloride transformation studies, leveraging its distinct analytical signature .

- Key Difference : Unlike 1-Chloro-1-phenylarsinan-1-ium chloride, 1,1-CFE lacks aromaticity and arsenic, resulting in lower toxicity but higher environmental mobility.

1-Phenylcyclohexanamine Hydrochloride

- Structure : Features a cyclohexane ring with a phenyl group and an amine hydrochloride moiety .

- Properties : Exhibits typical amine hydrochloride characteristics, such as high water solubility and stability under acidic conditions.

- Key Difference : The absence of arsenic reduces its toxicity profile compared to arsenic-containing analogs.

(1Z)-1-{(3-Chlorobenzyl)sulfanylmethylene}-3-oxopyrazolidin-1-ium Chloride

- Structure: A pyrazolidinium chloride with a sulfanyl-methylamino substituent and a 3-chlorobenzyl group .

- Reactivity : Likely participates in nucleophilic substitution reactions due to the sulfanyl group.

- Key Difference : The sulfur and nitrogen-based heterocycle contrasts with the arsenic-phenyl framework of the target compound, leading to divergent electronic and catalytic properties.

Physicochemical and Hazard Profiles

Table 1: Comparative Properties of Selected Chloride Compounds

Reactivity and Stability

- Arsenic vs. Nitrogen/Phosphorus : The arsenic atom in this compound exhibits lower electronegativity than nitrogen or phosphorus, leading to weaker As–Cl bonds and higher susceptibility to hydrolysis. This contrasts with stable amine hydrochlorides (e.g., 1-Phenylcyclohexanamine hydrochloride) .

- Redox Behavior : Arsenic compounds often participate in redox reactions, whereas sulfur-containing analogs (e.g., Hexane-1-sulphonyl chloride) favor nucleophilic acyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.